Methyl trans-cinnamate-D5 (phenyl-D5)
Overview
Description
Methyl trans-cinnamate-D5 (phenyl-D5) is a synthetic compound with a deuterium-labeled phenyl group . It has a molecular formula of C10H10O2 and a molecular weight of 167.22 g/mol . This compound belongs to the category of Flavours & Fragrances and has functional groups of Esters & Lactones .
Molecular Structure Analysis
The molecular structure of Methyl trans-cinnamate-D5 (phenyl-D5) is represented by the formula C6D5CH=CHCOOCH3 . The structure suggests that it is an ester with a deuterium-labeled phenyl group .Physical And Chemical Properties Analysis
Methyl trans-cinnamate-D5 (phenyl-D5) has a molecular weight of 167.22 . The isotopic enrichment is 98 atom % D . The compound is non-hazardous for transport .Scientific Research Applications
α-Glucosidase Inhibitory Activities
Methyl trans-cinnamate has been modified to create cinnamamide derivatives, which have shown significant α-glucosidase inhibitory effects. These modifications involved amidating the carboxylic methyl ester functionality of methyl trans-cinnamate using various amines. This research could have implications for antidiabetic activities, particularly through competitive inhibitory mechanisms (Ernawati, Mun’im, Hanafi, & Yanuar, 2020).
Phenylalanine Ammonia-Lyase (PAL) Research
A phenylalanine ammonia-lyase (PAL) has been purified from Ocimum basilicum (chemotype, methyl cinnamate). This enzyme catalyzed the conversion of L-phenylalanine-D8 into trans-cinnamic acid-D7. Such research is crucial for understanding the enzymatic reactions involving phenylalanine and derivatives of methyl cinnamate (Hao, Charles, Yu, & Simon, 1996).
Dipolar Cycloaddition Reactions
Research on the 1,3-dipolar cycloaddition reactions of nitrile oxides with methyl cinnamate has revealed insights into regioselectivity phenomena. This study contributes to the understanding of the chemical behavior of tertiary cinnamides and the role of the phenyl group in these reactions (Weidner-Wells, Fraga-Spano, & Turchi, 1998).
Synthesis of Dihydrocoumarin Derivatives
A study on the synthesis of dihydrocoumarin derivatives from methyl trans-cinnamate described a simple one-pot reaction, indicating potential as potent anticancer agents. This research represents a significant step in the development of new compounds with potential medicinal properties (Ernawati, Cartika, Hanafi, Suzana, & Fairusi, 2014).
Solubility Enhancement Studies
The solubility of trans-cinnamic acid in the presence of ethanol as a supercritical CO2 cosolvent was studied, contributing to the application of cinnamic acid derivatives in food, cosmetics, and pharmaceuticals due to its antimicrobial, antifungal, and antioxidant properties (Cháfer, Fornari, Stateva, & Berna, 2009).
Cytotoxicity Activity Studies
Research on the synthesis of N-Octylcinnamamide from methyl trans-cinnamate and its cytotoxicity against P388 leukemia cancer cells has been conducted. This indicates potential applications in developing therapeutic agents for leukemia (Ernawati, Nurhalimah, & Minarti, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCUPLGCSFEDV-XLKVIOBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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